molecular formula C22H24FNO5S B2673173 Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 865613-96-3

Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2673173
CAS RN: 865613-96-3
M. Wt: 433.49
InChI Key: XKVRNTVMDSRAFF-UHFFFAOYSA-N
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Description

The compound “Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate” is an organic compound that contains several functional groups. These include a benzofuran group, a sulfonylamino group, and a carboxylate group. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran group is a fused ring system that includes a benzene ring and a furan ring. The sulfonylamino group would likely be attached to this ring system, and the pentyl carboxylate group would be a side chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylate group could make it polar and potentially soluble in water. The benzofuran group could contribute to its stability and possibly its fluorescence properties .

Scientific Research Applications

Biochemical Interactions and Mechanisms

Electrochemical Investigation on DNA Interaction : Research on sulfonyl 5-fluorouracil derivatives shows significant interactions with double-stranded (ds) and G-quadruplex (G4) DNA. The introduction of arylsulfonyl groups to 5-fluorouracil enhances binding affinity, particularly with G4-DNA, suggesting potential applications in cancer therapy where G4-DNA structures are prominent (Hu et al., 2012).

Anticancer Activity : Sulfonamide derivatives, including those containing 5-fluorouracil, have been designed and synthesized, exhibiting potent antitumor activity with low toxicity. This suggests a promising avenue for developing anticancer agents using sulfonamide as a parent compound, highlighting the potential utility of Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate in cancer research (Huang, Lin, & Huang, 2001).

Pharmacological Evaluation

Synthesis and Evaluation of Related Compounds : The synthesis and pharmacological evaluation of derivatives, particularly focusing on their potential as 5-HT6 receptor antagonists, suggest a role in neurological disorders and cognitive enhancement. This supports the exploration of Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate in similar contexts, potentially contributing to treatments for insomnia or cognitive impairments (Nirogi et al., 2012).

Antimicrobial and Antifungal Activities

Evaluation of Antimicrobial Activity : Compounds with sulfonamide moieties have shown significant antimicrobial and antifungal activities. The structural modifications leading to these activities could indicate the utility of Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate in developing new antimicrobial agents (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the possible mechanisms of action .

properties

IUPAC Name

pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO5S/c1-4-5-6-11-28-22(25)21-15(3)29-19-9-8-17(13-18(19)21)24-30(26,27)20-10-7-16(23)12-14(20)2/h7-10,12-13,24H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVRNTVMDSRAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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